Structural Differentiation: 2-Methyl vs. 4-Methyl Oxazole Substitution
The 2-methyl substitution pattern on the oxazole ring creates a distinct electronic and steric environment compared to the 4-methyl analog (CAS 45515-23-9). This positional isomerism affects the reactivity of the 5-hydroxymethyl group and the compound's interaction with biological targets . Specifically, the 2-position methyl group exerts a different inductive effect on the oxazole nitrogen compared to substitution at the 4-position, which can influence hydrogen-bonding capacity and metabolic stability [1].
| Evidence Dimension | Electronic distribution / SAR divergence |
|---|---|
| Target Compound Data | 2-Methyl substitution on oxazole ring |
| Comparator Or Baseline | 4-Methyl substitution (CAS 45515-23-9) |
| Quantified Difference | Positional isomerism; distinct reactivity and binding profiles |
| Conditions | Structure-activity relationship principles for oxazole heterocycles |
Why This Matters
For medicinal chemistry campaigns, using the incorrect positional isomer can lead to false-negative or false-positive SAR conclusions, wasting resources and delaying project timelines.
- [1] Kakkar, S.; Narasimhan, B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 2019, 13, 1. View Source
